1-Decanoyl-4-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanoyl-4-phenylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a decanoyl group and a phenyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Decanoyl-4-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpyrrolidin-2-one with decanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of alternative reagents and catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-Decanoyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Decanoyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Decanoyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Decanoyl-4-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the decanoyl and phenyl groups.
4-Phenylpyrrolidin-2-one: Lacks the decanoyl group but retains the phenyl group.
1-Decanoylpyrrolidin-2-one: Lacks the phenyl group but retains the decanoyl group.
The uniqueness of this compound lies in the presence of both the decanoyl and phenyl groups, which may contribute to its specific biological activities and chemical properties.
Properties
Molecular Formula |
C20H29NO2 |
---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
1-decanoyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-11-14-19(22)21-16-18(15-20(21)23)17-12-9-8-10-13-17/h8-10,12-13,18H,2-7,11,14-16H2,1H3 |
InChI Key |
OGTNWBSGGLRBTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.